Hordenine

Catalog No.
S604790
CAS No.
539-15-1
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hordenine

CAS Number

539-15-1

Product Name

Hordenine

IUPAC Name

4-[2-(dimethylamino)ethyl]phenol

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3

InChI Key

KUBCEEMXQZUPDQ-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CC=C(C=C1)O

Solubility

7 mg/mL

Synonyms

4-(2-Dimethylaminoethyl)phenol; Eremursine; p-[2-(Dimethylamino)ethyl]phenol; Anhalin; Anhaline; Cactine; Hordenin; N,N-Dimethyl-4-hydroxy-β-phenethylamine; N,N-Dimethyl-p-hydroxyphenethylamine; N,N-Dimethyltyramine; Ordenina; Peyocactine; p-Hydroxy

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)O

Potential Anti-Cancer Properties

Several studies suggest hordenine's potential in cancer treatment. Notably, research indicates its ability to inhibit pyruvate dehydrogenase kinase 3 (PDK3), an enzyme crucial for cancer cell growth and survival []. Hordenine demonstrated cytotoxic effects on specific human lung cancer cell lines while leaving non-cancerous cells unaffected []. This selectivity suggests its potential as a therapeutic agent with minimal side effects.

Neuroprotective Effects

Hordenine's potential impact on the nervous system is another area of exploration. Studies show it can inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine, norepinephrine, and other neurotransmitters []. This inhibition may contribute to increased levels of these neurotransmitters, potentially offering benefits in conditions like Parkinson's disease and depression, although further research is necessary.

Other Potential Applications

Hordenine exhibits various other properties with potential research applications:

  • Anti-inflammatory effects: Studies have shown hordenine's potential in reducing inflammation, including its ability to alleviate symptoms in a model of ulcerative colitis [].
  • Antioxidant activity: Research suggests hordenine possesses antioxidant properties, potentially offering benefits in conditions associated with oxidative stress [].
  • Hair growth promotion: Recent studies indicate hordenine's potential to stimulate hair growth by activating the Wnt signaling pathway in dermal papilla cells [].

Hordenine is a naturally occurring compound classified as a phenethylamine alkaloid, primarily found in barley (Hordeum vulgare) and certain other plants. Its chemical structure is represented by the formula C₁₀H₁₅NO, indicating the presence of a phenolic group and an amine, which contributes to its amphoteric nature. Hordenine has garnered interest due to its potential pharmacological properties, including stimulant effects and interactions with neurotransmitter systems such as dopamine receptors .

Due to its functional groups. Notably, it can react with nitrosating agents, leading to the formation of N-nitrosodimethylamine, a known carcinogen. The compound undergoes N-methylation during its biosynthesis from tyramine, facilitated by the enzyme tyramine N-methyltransferase. This process involves two methylation steps: first converting tyramine into N-methyltyramine, followed by the formation of hordenine .

Hordenine exhibits several biological activities:

  • Dopaminergic Activity: It has been shown to act as a partial agonist at dopamine D2 receptors, exhibiting significant G protein activation while antagonizing β-arrestin recruitment. This suggests that hordenine may promote mood-elevating effects similar to those of dopamine without leading to receptor desensitization .
  • Melanogenesis Inhibition: Research indicates that hordenine inhibits melanin production in human melanocytes by reducing intracellular cyclic adenosine monophosphate levels and affecting the expression of key melanogenesis-related proteins, such as tyrosinase .
  • Allelopathic Effects: In plants, hordenine acts as an allelopathic compound, inhibiting root growth in certain species .

Hordenine can be synthesized through various methods:

  • Biosynthesis: Naturally produced in barley through the methylation of tyramine.
  • Chemical Synthesis:
    • The first synthetic route involved converting 2-phenylethyl alcohol into hordenine through multiple steps including chlorination and nitration .
    • A more efficient method utilizes p-methoxy-phenylethyl alcohol, which is converted into iodide and subsequently reacted with dimethylamine to yield hordenine .
    • Recent advancements include a chemoenzymatic strategy for sustainable synthesis under mild conditions, enhancing efficiency and reducing environmental impact .

Hordenine has potential applications in various fields:

  • Pharmaceuticals: Due to its stimulant properties and interaction with dopamine receptors, it is being explored for use in treating conditions like depression and obesity .
  • Cosmetics: Its ability to inhibit melanogenesis makes it a candidate for formulations aimed at reducing hyperpigmentation and improving skin tone .
  • Agriculture: As an allelopathic agent, it may be utilized in developing bioherbicides or plant growth regulators .

Hordenine interacts with several substances:

  • Stimulant Drugs: It may enhance the effects of stimulant medications, potentially leading to increased heart rate and blood pressure when taken concurrently with drugs like amphetamines or caffeine .
  • Antidepressants: There are concerns regarding its interaction with monoamine oxidase inhibitors (MAOIs), which could lead to serious side effects due to increased stimulation of neurotransmitter systems .

Hordenine shares structural similarities with several compounds that also exhibit biological activity. Here are some notable comparisons:

CompoundStructure SimilarityBiological ActivityUnique Features
TyraminePrecursorNeurotransmitterDirectly involved in catecholamine synthesis
PhenylethylamineStructural baseStimulant effectsMore potent stimulant effects
SynephrineSimilar backboneStimulant; increases metabolic rateFound in bitter orange; more potent stimulant
OctopamineSimilar amine groupModulates adrenergic activityLess studied; primarily found in insects

Hordenine's unique characteristics lie in its specific receptor interactions and potential applications in both health and agriculture, distinguishing it from other compounds within this category.

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

165.115364102 g/mol

Monoisotopic Mass

165.115364102 g/mol

Heavy Atom Count

12

Appearance

Assay:≥95%A crystalline solid

Melting Point

117.5 °C

UNII

K3489CA082

Related CAS

3595-05-9 (unspecified sulfate)
6027-23-2 (hydrochloride)
622-64-0 (sulfate[2:1])
62493-39-4 (sulfate[1:1])

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (95%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

539-15-1

Wikipedia

Hordenine
Triphenyltin_hydride

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15

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